molecular formula C16H17N3O3S B3019203 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1705848-61-8

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No. B3019203
CAS RN: 1705848-61-8
M. Wt: 331.39
InChI Key: QCWLQPYHBROQIK-UHFFFAOYSA-N
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Description

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly used as a research tool to investigate the mechanism of action, biochemical and physiological effects of various biological processes.

Mechanism of Action

The mechanism of action of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one involves the inhibition of enzyme activity. This compound acts as a competitive inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase. It also acts as a modulator of ion channels, including the voltage-gated potassium channels and the calcium-activated potassium channels.
Biochemical and Physiological Effects:
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one has various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been shown to modulate the release of neurotransmitters, including acetylcholine and dopamine. In addition, it has been shown to modulate the activity of ion channels, which are involved in the regulation of membrane potential and cellular excitability.

Advantages and Limitations for Lab Experiments

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of various enzymes and ion channels, making it a valuable research tool for investigating the mechanism of action of various biological processes. However, one limitation is that it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Another direction is to investigate its potential as a research tool for investigating the mechanism of action of various drugs and substances. Finally, further research is needed to determine the optimal dosage and administration route of this compound for various research applications.

Synthesis Methods

The synthesis method of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one involves the reaction of 6-amino-7,8-dihydropyrido[4,3-d]pyrimidine-5(8H)-one with phenylsulfonyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature, and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one has various scientific research applications. It has been used as a research tool to investigate the mechanism of action of various biological processes, including the regulation of ion channels, the modulation of neurotransmitter release, and the inhibition of enzyme activity. This compound has also been used to study the biochemical and physiological effects of various drugs and substances.

properties

IUPAC Name

3-(benzenesulfonyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-16(7-9-23(21,22)14-4-2-1-3-5-14)19-8-6-15-13(11-19)10-17-12-18-15/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWLQPYHBROQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one

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